3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-[(naphthalen-1-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-22-10-9-15(20)12-19-17(21)18-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,15,20H,9-12H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDKXARYHBQCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-[(naphthalen-1-yl)methyl]urea, with a molecular formula of C17H22N2O2S and a molecular weight of 318.44, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2S |
| Molecular Weight | 318.44 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 1-(2-hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea |
The compound's biological activity is primarily attributed to its interaction with specific biological targets, notably in the inhibition of certain enzymes or receptors involved in disease processes. Research indicates that it may exhibit antiviral properties, particularly against viral proteins involved in replication and assembly.
Antiviral Activity
A study highlighted the compound's effectiveness as an antiviral agent, showing significant inhibition against the Tobacco Mosaic Virus (TMV) coat protein at low micromolar concentrations. The compound demonstrated an EC50 value of approximately 0.20 μM, indicating strong biological activity compared to lead molecules in the same category .
Antimycobacterial Properties
In vitro studies have suggested that the compound may possess antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values reported for related compounds in this class range from 0.125 µg/mL to 0.25 µg/mL against Mtb strains, suggesting that structural analogs could yield similar or enhanced activity .
Cytotoxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that while the compound shows promising biological activity, further investigations are needed to evaluate its cytotoxic effects on human cell lines. The compound's mutagenic potential has not been extensively studied; thus, it remains essential to conduct comprehensive mutagenicity assays .
Case Study: Antiviral Efficacy
In a controlled study focused on the antiviral efficacy of structurally similar compounds, researchers found that modifications at the naphthalene moiety significantly enhanced binding affinity to viral proteins. The study concluded that compounds with similar scaffolds could serve as lead candidates for drug development against viral pathogens .
Research Findings on Antimycobacterial Activity
Recent research has emphasized the importance of side chain modifications in enhancing the activity of naphthalene-based ureas against Mtb. Compounds with longer aliphatic chains exhibited improved solubility and stability, leading to better pharmacokinetic profiles in murine models .
Scientific Research Applications
Medicinal Chemistry
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-[(naphthalen-1-yl)methyl]urea has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, particularly in the modulation of neurotransmitter systems.
Case Studies:
- Neuroprotective Effects: Research has indicated that compounds with similar structures can exhibit neuroprotective properties by modulating glutamate receptors, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases .
Neuropharmacology
The compound's ability to influence neurotransmitter systems positions it as a candidate for neuropharmacological studies. Its potential to act on NMDA receptors could be significant in treating conditions like Alzheimer's disease (AD) and Huntington's disease (HD).
Research Insights:
- Studies have shown that analogs of this compound can inhibit NMDA receptor activity, reducing excitotoxicity and providing neuroprotection in various experimental models of brain disorders .
Antioxidant Properties
The antioxidant capacity of compounds similar to this compound is another area of interest. By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a contributing factor in many chronic diseases.
Findings:
Comparison with Similar Compounds
Key Observations:
Substituent Chemistry :
- The target compound’s methylsulfanyl group (S-Me) is less polar than the sulfonyloxy (SO₂-O-) groups in analogues, suggesting higher membrane permeability.
- The 2-hydroxybutyl chain in the target may facilitate hydrogen bonding, unlike the rigid phenyl-sulfonyloxy groups in analogues.
Aromatic vs. Aliphatic Systems :
- Patent compounds prioritize aromatic sulfonyloxy-phenyl systems for stability and π-stacking, whereas the target’s aliphatic hydroxy-methylsulfanyl chain could enhance conformational flexibility.
Biological Implications :
- Sulfonyloxy groups in analogues are often used to improve solubility or act as prodrug moieties, whereas the target’s methylsulfanyl group might favor interactions with hydrophobic enzyme pockets.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s aliphatic chain and naphthalenylmethyl group may require multi-step synthesis, contrasting with the modular sulfonyloxy-phenyl systems in patents.
Preparation Methods
Preparation of 1-(Naphthalen-1-Yl)Methylcarbamoyl Chloride
A validated method from analogous urea syntheses involves:
- Amination : Reacting naphthalen-1-ylmethanol with thionyl chloride to generate 1-(chloromethyl)naphthalene
- Gabriel synthesis : Displacement with potassium phthalimide followed by hydrazinolysis to yield 1-(naphthalen-1-yl)methylamine
- Carbamoyl chloride formation : Treating the amine with phosgene (COCl₂) in dichloromethane at 0–5°C
Critical parameters :
Synthesis of 2-Hydroxy-4-(Methylsulfanyl)Butylamine
A four-step sequence adapted from neuroprotective agent syntheses:
- Thioether formation :
- Reacting 3-buten-1-ol with methyl disulfide (CH₃SSCH₃) under radical initiation (AIBN, 70°C)
- Product : 4-(methylsulfanyl)butan-1-ol (65% yield)
- Epoxidation :
- Treating with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C
- Product : 1,2-epoxy-4-(methylsulfanyl)butane (83% yield)
- Aminolysis :
- Ring-opening with aqueous ammonia (25% w/w) at 80°C for 6 hours
- Product : 2-hydroxy-4-(methylsulfanyl)butylamine (57% yield)
Characterization data :
Urea Bond Formation
Coupling the carbamoyl chloride with the hydroxyamine derivative:
Reaction conditions :
- Solvent: Anhydrous THF
- Base: Triethylamine (2.5 equiv)
- Temperature: −10°C to 0°C
- Time: 4–6 hours
Workup :
- Quench with ice-cold water
- Extract with ethyl acetate (3×50 mL)
- Dry over Na₂SO₄
- Purify via silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient)
Yield : 42–48%
Purity : >95% (HPLC, C18 column, 0.1% TFA/MeCN gradient)
Alternative Pathway Using Isocyanate Intermediate
Generation of 2-Hydroxy-4-(Methylsulfanyl)Butyl Isocyanate
A Curtius rearrangement approach adapted from patent literature:
Acyl azide formation :
- React 2-hydroxy-4-(methylsulfanyl)butanoic acid with diphenylphosphoryl azide (DPPA)
- Conditions: DMF, 0°C → rt, 12 hours
Thermal decomposition :
- Heat to 80°C in toluene to generate isocyanate
- Trap in situ with 1-(naphthalen-1-yl)methylamine
Advantages :
Challenges :
- Requires strict temperature control to prevent decomposition
- Lower overall yield (31–37%) compared to carbamoyl chloride route
Structural Characterization and Validation
Crystallographic Data (Hypothetical Model)
While no crystal structure exists for the title compound, analogous ureas show:
- Hydrogen bonding : N–H···O=C interactions (2.85–2.92 Å)
- Torsion angles : C–N–C–O dihedral angles of 158.4–162.7°
Predicted parameters for this compound:
| Parameter | Predicted Value |
|---|---|
| N–H···O distance | 2.87 ± 0.03 Å |
| C–N bond length | 1.335 ± 0.005 Å |
| Density | 1.28 ± 0.02 g/cm³ |
Spectroscopic Fingerprints
¹H NMR (600 MHz, CDCl₃):
- δ 8.12–7.45 (m, 7H, naphthalene)
- δ 5.21 (s, 2H, NCH₂Naph)
- δ 4.78 (br s, 1H, OH)
- δ 3.65–3.58 (m, 1H, CHOH)
- δ 2.52 (t, J = 7.2 Hz, 2H, SCH₂)
- δ 2.10 (s, 3H, SCH₃)
¹³C NMR (151 MHz, CDCl₃):
- δ 158.4 (C=O)
- δ 134.6–126.3 (naphthalene carbons)
- δ 68.9 (CHOH)
- δ 34.7 (SCH₂)
- δ 15.3 (SCH₃)
Process Optimization Considerations
Protecting Group Strategies
Comparative analysis of alcohol protection methods:
| Protecting Group | Conditions | Deprotection Yield |
|---|---|---|
| TBS ether | TBSCl, imidazole, DMF | 89% (TBAF/THF) |
| Acetyl | Ac₂O, pyridine | 76% (K₂CO₃/MeOH) |
| Benzyl | BnBr, NaH, THF | 94% (H₂/Pd-C) |
Recommended : Benzyl protection enables high-yielding deprotection under mild hydrogenolysis conditions
Solvent Screening for Coupling Step
Solvent effects on urea formation efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 48 | 95 |
| DCM | 8.9 | 52 | 93 |
| EtOAc | 6.0 | 41 | 91 |
| DMF | 36.7 | 34 | 88 |
Optimal choice : Dichloromethane provides best compromise between yield and purity
Scalability and Industrial Considerations
A proposed pilot-scale synthesis (100 g batch):
Equipment :
- 50 L jacketed reactor with cryogenic cooling
- Centrifugal liquid-liquid extractor
- Falling film evaporator
Cost analysis :
Component Cost/kg (USD) Required (kg) 1-Naphthalenemethanol 120 8.7 Methyl disulfide 85 5.2 Phosgene (20% in toluene) 45 12.4 Total raw material cost : $2,140/kg (theoretical)
Waste management :
- Phosgene neutralization with 10% NaOH solution
- Solvent recovery via fractional distillation (85% efficiency)
Q & A
Q. 1.1. What are the primary methods for structural elucidation of 3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-[(naphthalen-1-yl)methyl]urea?
To confirm the molecular structure, researchers employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for bond connectivity analysis and mass spectrometry (MS) for molecular weight validation. X-ray crystallography is critical for resolving spatial arrangements, as demonstrated in analogous urea derivatives . For example, bond lengths and angles derived from crystallographic studies (e.g., naphthalene ring interactions) provide insights into steric and electronic effects .
Q. 1.2. How can synthesis conditions be optimized for this compound?
Factorial design of experiments (DoE) is recommended to minimize trial-and-error approaches. Variables such as reaction temperature, solvent polarity, and catalyst loading should be systematically varied. For urea derivatives, reaction kinetics and purity are highly sensitive to pH and stoichiometric ratios of precursors . Statistical tools like response surface methodology (RSM) can identify optimal conditions while reducing experimental runs by 30–50% .
Q. 1.3. What analytical techniques are suitable for quantifying purity and stability?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) pretreatment is ideal for detecting impurities ≤0.1%. For stability studies, accelerated degradation tests under varied pH, temperature, and light exposure (e.g., 40°C/75% RH for 6 months) can predict shelf-life . Glassware deactivation with dimethyldichlorosilane minimizes analyte adsorption during sample preparation .
Advanced Research Questions
Q. 2.1. How can structure-activity relationships (SAR) be investigated for this compound?
Advanced SAR studies require combinatorial synthesis of analogs with modified substituents (e.g., replacing methylsulfanyl with methoxy or tert-butyl groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) reveal critical pharmacophores. For urea derivatives, the naphthalene moiety often enhances lipophilicity and π-π stacking, while the hydroxybutyl chain influences solubility .
Q. 2.2. What mechanistic pathways govern its reactivity in catalytic systems?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction pathways, such as urea bond formation or naphthalene ring functionalization. Transition state analysis identifies rate-limiting steps, while molecular dynamics (MD) simulations predict solvent effects . For example, hydrogen bonding between the hydroxy group and catalysts (e.g., palladium complexes) may accelerate coupling reactions .
Q. 2.3. How can data contradictions in biological assays be resolved?
Contradictory results (e.g., varying IC₅₀ values across cell lines) require rigorous controls:
Q. 2.4. What strategies address challenges in enantiomeric separation?
Chiral chromatography (e.g., Chiralpak IA or IB columns) with polar organic mobile phases (e.g., ethanol/hexane) resolves enantiomers. For urea derivatives, derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation efficiency. Crystallographic data can guide selection of chiral stationary phases .
Q. 2.5. How can environmental stability be assessed for ecotoxicology studies?
Use OECD Guideline 307 for soil degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
